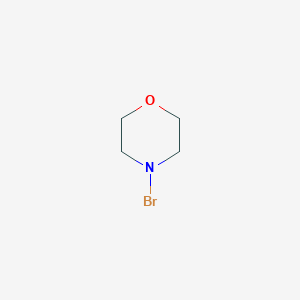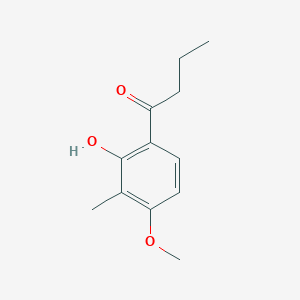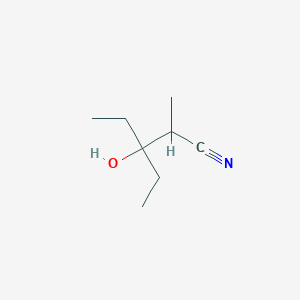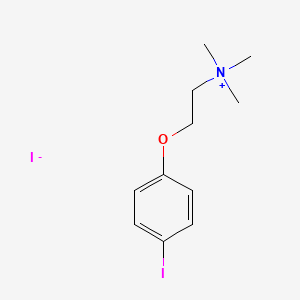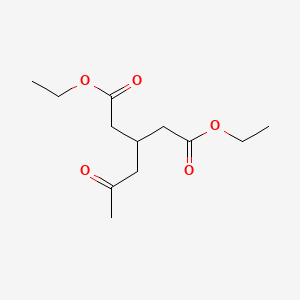
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the methoxymethylthio group and the 3-oxide functionality makes this compound unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including benzothiazole, ((methoxymethyl)thio)-, 3-oxide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with benzothiazole derivatives.
Knoevenagel condensation: This method involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.
Molecular hybridization techniques: Combining different molecular fragments to create new compounds.
Microwave irradiation: Using microwave energy to accelerate chemical reactions.
One-pot multicomponent reactions: Combining multiple reactants in a single reaction vessel to form the desired product
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using environmentally friendly and cost-effective processes. These methods may include:
Green chemistry principles: Utilizing non-toxic solvents and reagents to minimize environmental impact.
Atom economy procedures: Designing reactions that maximize the incorporation of all materials used into the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Aplicaciones Científicas De Investigación
Benzothiazole, ((methoxymethyl)thio)-, 3-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzothiazole, ((methoxymethyl)thio)-, 3-oxide include:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Methylbenzothiazole
Uniqueness
This compound is unique due to the presence of the methoxymethylthio group and the 3-oxide functionality. These structural features confer distinct chemical reactivity and potential biological activities compared to other benzothiazole derivatives .
Propiedades
| 91384-87-1 | |
Fórmula molecular |
C9H9NO2S2 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
2-(methoxymethylsulfanyl)-3-oxido-1,3-benzothiazol-3-ium |
InChI |
InChI=1S/C9H9NO2S2/c1-12-6-13-9-10(11)7-4-2-3-5-8(7)14-9/h2-5H,6H2,1H3 |
Clave InChI |
LGVPCXSTXFRLIP-UHFFFAOYSA-N |
SMILES canónico |
COCSC1=[N+](C2=CC=CC=C2S1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
